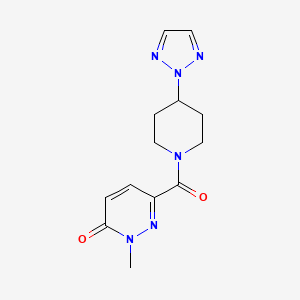

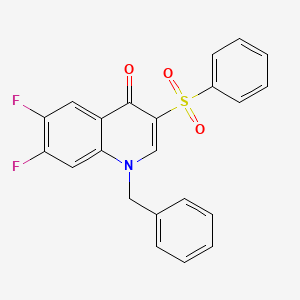

![molecular formula C12H14N4O2 B2890844 N-(异恶唑-3-基)-2-甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034451-84-6](/img/structure/B2890844.png)

N-(异恶唑-3-基)-2-甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery due to its wide spectrum of biological activities and therapeutic potential . Benzo[d]imidazole is another important heterocyclic moiety that is part of many biologically active compounds.

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Isoxazoles, in general, are known for their synthetic availability, special chemical and biological properties, and widespread practical use .科学研究应用

抗肿瘤应用

对咪唑并四嗪酮(一类与目标化合物密切相关的化合物)的研究集中在它们的合成和作为抗肿瘤剂的评估上。例如,合成新型咪唑并四嗪酮的研究旨在探究抗肿瘤药物替莫唑胺的作用方式。尽管没有找到比先导结构更具细胞毒性的化合物,但此类研究强调了通过探索不同的取代基和分子骨架来设计具有潜在抗肿瘤特性的分子的持续努力 (Clark 等人,1995)。

缓蚀

复杂杂环化合物的另一个应用是在缓蚀领域。已经合成出带有咪唑基团的碳水化合物,并显示出它们是酸性环境中钢的有效缓蚀剂。这些研究证明了杂环化合物在保护材料免受腐蚀方面的潜力,这对于工业应用至关重要 (Yadav 等人,2016)。

生物激活途径

对与目标化合物密切相关的异恶唑环的生物转化的研究揭示了新的生物激活途径。此类研究对于了解这些化合物在生物系统中的代谢命运至关重要,这对于药物设计和环境毒理学至关重要 (Yu 等人,2011)。

构效关系

苯并二氮卓受体配体的开发也受益于稠合咪唑并吡啶的合成,这表明杂环系统中的修饰如何导致具有高结合亲和力和特定药理活性的化合物。这项研究强调了结构修饰在发现新的治疗剂中的重要性 (Takada 等人,1996)。

未来方向

作用机制

Target of Action

The compound, also known as Fluralaner , primarily targets γ-aminobutyric acid (GABA)-gated chloride channels (GABA A receptors) and L-glutamate-gated chloride channels (GluCls) . These receptors play a crucial role in the nervous system of arthropods, making them an effective target for insecticides and acaricides .

Mode of Action

Fluralaner inhibits the GABA A receptors and GluCls . By inhibiting these receptors, it disrupts the normal functioning of the nervous system in arthropods, leading to their paralysis and death . The potency of Fluralaner is comparable to fipronil, a related GABA-antagonist insecticide and acaricide .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system in arthropods by inhibiting gaba a receptors and glucls . This disruption leads to paralysis and death of the arthropods .

Pharmacokinetics

Following oral administration, Fluralaner is readily absorbed, reaching maximum plasma concentrations within one day . Food enhances the absorption . Fluralaner is systemically distributed and reaches the highest concentrations in fat, followed by liver, kidney, and muscle . The prolonged persistence and slow elimination from plasma (half-life = 12 days) and the lack of extensive metabolism provide effective concentrations of Fluralaner for the duration of the inter-dosing interval . The major route of elimination is the excretion of unchanged Fluralaner in feces (~90% of the dose). Renal clearance is the minor route of elimination .

Result of Action

The primary result of Fluralaner’s action is the paralysis and subsequent death of arthropods . This is achieved through the inhibition of GABA A receptors and GluCls, which disrupts the normal functioning of the arthropod’s nervous system .

Action Environment

The efficacy and stability of Fluralaner can be influenced by various environmental factors. For instance, food enhances the absorption of Fluralaner, suggesting that the compound’s action may be more effective when administered with food . Additionally, the compound’s systemic distribution and slow elimination suggest that its action may be prolonged in environments that delay its excretion .

属性

IUPAC Name |

2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(17)15-11-4-5-18-16-11/h4-5,8H,2-3,6H2,1H3,(H,13,14)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCXRTAYJKXCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

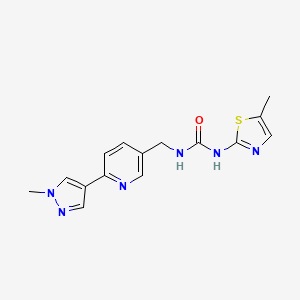

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)

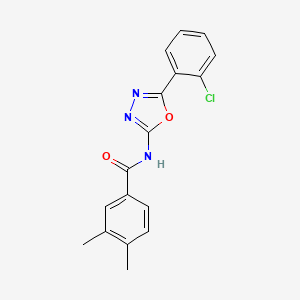

![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)

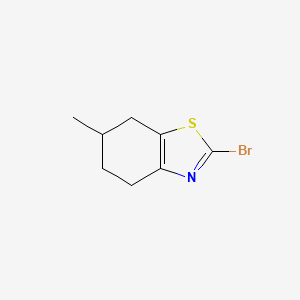

![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)

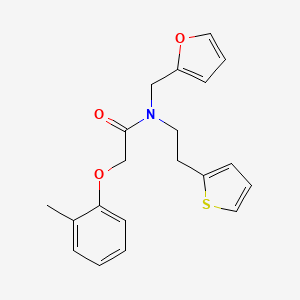

![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)